
2-Oxo-1,2,3,4-tetrahydroquinolin-5-yl 4-methylbenzene-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-1,2,3,4-tetrahydroquinolin-5-yl 4-methylbenzene-1-sulfonate typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the cyclization of an appropriate precursor to form the quinoline core, followed by sulfonation to introduce the sulfonate group.
Cyclization: The precursor, often an aniline derivative, undergoes cyclization in the presence of a suitable catalyst and under controlled temperature conditions to form the quinoline core.
Sulfonation: The quinoline core is then treated with a sulfonating agent, such as chlorosulfonic acid, to introduce the sulfonate group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Oxo-1,2,3,4-tetrahydroquinolin-5-yl 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce tetrahydroquinoline derivatives with different degrees of saturation.
Applications De Recherche Scientifique
2-Oxo-1,2,3,4-tetrahydroquinolin-5-yl 4-methylbenzene-1-sulfonate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects, such as antimicrobial and anticancer agents.
Materials Science: The compound is explored for its potential use in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Researchers study its interactions with biological targets to understand its mechanism of action and potential as a drug candidate.
Mécanisme D'action
The mechanism of action of 2-Oxo-1,2,3,4-tetrahydroquinolin-5-yl 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Oxo-1,2,3,4-tetrahydroquinolin-5-yl acetate: This compound has a similar quinoline core but with an acetate group instead of a sulfonate group.
4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy Cilostazol: An impurity of Cilostazol with a similar quinoline structure but different functional groups.
Uniqueness
2-Oxo-1,2,3,4-tetrahydroquinolin-5-yl 4-methylbenzene-1-sulfonate is unique due to the presence of the sulfonate group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s solubility and reactivity, making it valuable for various applications in medicinal chemistry and materials science.
Propriétés
Numéro CAS |
72995-14-3 |
|---|---|
Formule moléculaire |
C16H15NO4S |
Poids moléculaire |
317.4 g/mol |
Nom IUPAC |
(2-oxo-3,4-dihydro-1H-quinolin-5-yl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C16H15NO4S/c1-11-5-7-12(8-6-11)22(19,20)21-15-4-2-3-14-13(15)9-10-16(18)17-14/h2-8H,9-10H2,1H3,(H,17,18) |
Clé InChI |
VWBKZKSFICZCGA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC3=C2CCC(=O)N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Bromo-1-{4-[(2-chlorophenyl)methoxy]phenyl}ethan-1-one](/img/structure/B14446827.png)
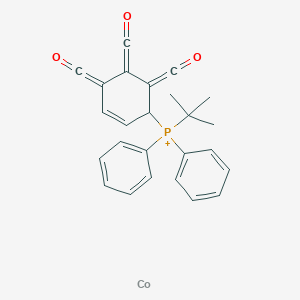
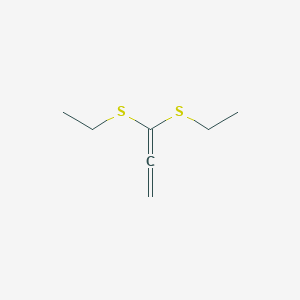
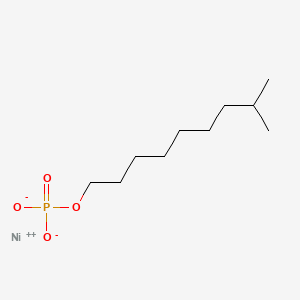
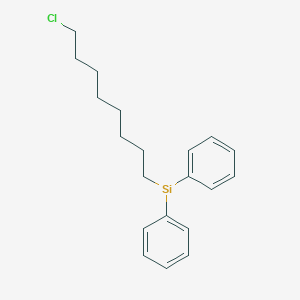
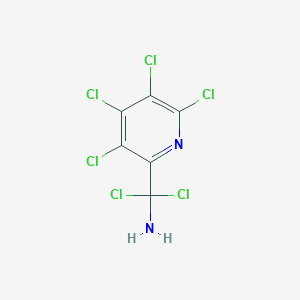

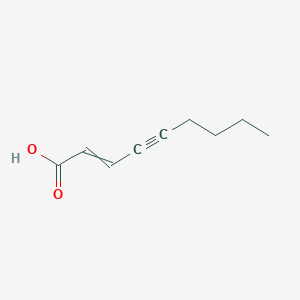



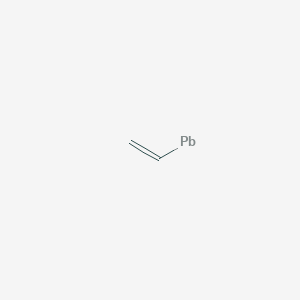
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(4-methyl-3-sulfophenyl)amino]-9,10-dioxo-](/img/structure/B14446909.png)
![N-[2,6-Bis(1-chloroethyl)phenyl]-2-bromo-N-methylacetamide](/img/structure/B14446918.png)
